molecular formula C12H19N3O4 B1529463 2-{[(tert-butoxy)carbonyl](methyl)amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid CAS No. 1404735-99-4

2-{[(tert-butoxy)carbonyl](methyl)amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid

Cat. No.: B1529463
CAS No.: 1404735-99-4
M. Wt: 269.3 g/mol
InChI Key: ADZDAULHSOBYRE-UHFFFAOYSA-N
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Description

Historical context and significance in pyrazole chemistry

The development of pyrazole chemistry traces its origins to the pioneering work of German chemist Ludwig Knorr in 1883, who first coined the term "pyrazole" and discovered the antipyretic action of pyrazole derivatives in humans. Knorr's accidental synthesis of antipyrine while attempting to create quinoline derivatives with antipyretic activity marked the beginning of systematic pyrazole research and established the foundation for modern pyrazole chemistry. This serendipitous discovery demonstrated the significant therapeutic potential of pyrazole-containing compounds and stimulated widespread interest in their chemical and biological properties.

The historical significance of pyrazole derivatives in medicinal chemistry became more pronounced with the isolation of the first natural pyrazole compound, 1-pyrazolyl-alanine, from watermelon seeds in 1959. This discovery challenged the prevailing belief that pyrazoles could not occur naturally and opened new avenues for the exploration of pyrazole-containing natural products. The subsequent decades witnessed exponential growth in pyrazole research, leading to the development of numerous clinically important drugs containing the pyrazole nucleus, including celecoxib, a potent anti-inflammatory agent, and various other therapeutic compounds spanning multiple pharmacological categories.

The evolution of pyrazole chemistry has been closely intertwined with advances in synthetic methodology and protecting group strategies. The development of tert-butoxycarbonyl protection for amino functions, combined with pyrazole chemistry, has created powerful tools for the synthesis of complex molecules. Modern pyrazole derivatives demonstrate remarkable structural diversity and biological activity, with applications ranging from pharmaceuticals and agrochemicals to polymer chemistry and coordination compounds.

Nomenclature and classification

The systematic nomenclature of 2-{(tert-butoxy)carbonylamino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid follows International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups. The compound's official International Union of Pure and Applied Chemistry name is 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-(1-methylpyrazol-4-yl)acetic acid, which systematically describes each structural component and their connectivity.

From a chemical classification perspective, this compound belongs to several important categories within organic chemistry. Primarily, it represents a member of the nitrogen-protected amino acid derivatives, specifically those utilizing the tert-butoxycarbonyl protecting group strategy. The molecule also classifies as a pyrazole derivative, placing it within the broader azole family of five-membered heterocyclic compounds containing nitrogen atoms. Additionally, the compound can be categorized as an alpha-amino acid derivative due to the presence of both carboxylic acid and protected amino functionalities attached to the same carbon center.

The structural complexity of this compound necessitates consideration of multiple classification systems. Within the context of synthetic organic chemistry, it serves as a synthetic intermediate and building block for more complex molecular architectures. In pharmaceutical chemistry, the compound represents a potential pharmacophore-containing scaffold that could be further derivatized for biological activity screening. The presence of the methylated nitrogen center distinguishes this compound from simpler tert-butoxycarbonyl-protected amino acids and adds to its synthetic versatility.

Molecular identity and basic properties

The molecular identity of 2-{(tert-butoxy)carbonylamino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid is definitively established through its Chemical Abstracts Service registry number 1404735-99-4, which provides unique identification within chemical databases. The compound exhibits a molecular formula of C₁₂H₁₉N₃O₄, indicating the presence of twelve carbon atoms, nineteen hydrogen atoms, three nitrogen atoms, and four oxygen atoms. The calculated molecular weight is 269.30 grams per mole, which reflects the substantial size and complexity of this synthetic intermediate.

Table 1: Fundamental Molecular Properties

Property Value Source
Chemical Abstracts Service Number 1404735-99-4
Molecular Formula C₁₂H₁₉N₃O₄
Molecular Weight 269.30 g/mol
Simplified Molecular Input Line Entry System CC(C)(C)OC(=O)N(C)C(C1=CN(N=C1)C)C(=O)O
International Chemical Identifier Key ADZDAULHSOBYRE-UHFFFAOYSA-N

The compound's structural representation through the Simplified Molecular Input Line Entry System notation CC(C)(C)OC(=O)N(C)C(C1=CN(N=C1)C)C(=O)O provides a concise description of its connectivity and stereochemistry. This notation clearly indicates the presence of the tert-butyl ester group, the methylated nitrogen center, the pyrazole ring system, and the carboxylic acid functionality.

Physical properties of the compound include its appearance as a powder at room temperature, with storage recommendations under standard laboratory conditions. The compound exhibits characteristic properties associated with carboxylic acids and amides, including potential for hydrogen bonding interactions and moderate polarity due to the presence of multiple heteroatoms and functional groups.

Structural features of nitrogen-tert-butoxycarbonyl protected amino acids

The tert-butoxycarbonyl protecting group represents one of the most widely utilized and versatile protecting strategies in modern organic synthesis, particularly for amino acid chemistry and peptide synthesis. This protecting group exhibits exceptional stability under basic conditions while remaining readily removable under mild acidic treatment, making it ideally suited for multi-step synthetic sequences. The tert-butoxycarbonyl group's popularity stems from its compatibility with numerous reaction conditions and its orthogonal nature relative to other common protecting groups.

The structural features of nitrogen-tert-butoxycarbonyl protection in amino acids provide several synthetic advantages that are exemplified in 2-{(tert-butoxy)carbonylamino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid. The bulky tert-butyl group creates steric hindrance around the nitrogen center, which can influence the compound's reactivity and selectivity in subsequent chemical transformations. The carbamate linkage formed between the nitrogen and the tert-butoxycarbonyl group exhibits resonance stabilization, contributing to the protecting group's stability under neutral and basic conditions.

Table 2: Structural Characteristics of tert-butoxycarbonyl Protection

Feature Description Significance
Protecting Group Type Carbamate-based Provides stability and selectivity
Steric Bulk tert-Butyl group Influences reactivity and conformation
Electronic Effects Electron-withdrawing Modulates nitrogen nucleophilicity
Removal Conditions Mild acidic treatment Compatible with sensitive functionalities
Orthogonality Compatible with other protecting groups Enables complex synthetic strategies

The methylation of the nitrogen center in this particular compound introduces additional structural complexity beyond standard tert-butoxycarbonyl-protected amino acids. This methylation creates a tertiary amide functionality, which exhibits different chemical and physical properties compared to secondary amides found in conventional protected amino acids. The presence of both the tert-butoxycarbonyl group and the methyl substituent on the same nitrogen atom creates a highly substituted nitrogen center that may influence the compound's conformational preferences and reactivity patterns.

Pyrazole moiety significance in chemical research

The pyrazole heterocyclic system has emerged as one of the most important and versatile scaffolds in contemporary chemical research, demonstrating exceptional utility across multiple disciplines including pharmaceutical chemistry, agrochemicals, and materials science. Pyrazoles exhibit a remarkable spectrum of biological activities, encompassing antimicrobial, antifungal, antitubercular, anti-inflammatory, anticonvulsant, anticancer, antiviral, and neuroprotective properties. This broad pharmacological profile has established pyrazole derivatives as privileged structures in drug discovery programs and medicinal chemistry research.

The structural characteristics of the pyrazole ring system contribute significantly to its biological importance and synthetic utility. The five-membered aromatic ring containing two adjacent nitrogen atoms provides multiple sites for chemical modification and functionalization, enabling the synthesis of diverse derivative libraries. The presence of both acidic pyrrole-like nitrogen and basic pyridine-like nitrogen atoms within the same ring system creates unique electronic properties that facilitate specific molecular interactions with biological targets.

Table 3: Biological Activities of Pyrazole Derivatives

Activity Type Examples Research Applications
Anti-inflammatory Celecoxib, Phenylbutazone Pain management, arthritis treatment
Antimicrobial Various substituted pyrazoles Infection control, antibiotic development
Anticancer EGFR kinase inhibitors Oncology drug discovery
Antiviral Hepatitis and herpes inhibitors Antiviral therapy development
Enzyme Inhibition ACE inhibitors, SDH inhibitors Cardiovascular and agricultural applications

Recent advances in pyrazole chemistry have demonstrated the continued importance of this heterocyclic system in addressing contemporary chemical challenges. The development of novel synthetic methodologies for pyrazole construction, including gold-catalyzed processes and fluorination strategies, has expanded the accessible chemical space for pyrazole derivatives. Furthermore, the incorporation of pyrazole moieties into peptide-like structures, as exemplified by compounds such as 2-{(tert-butoxy)carbonylamino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid, represents an emerging area of research that combines the advantages of both amino acid and heterocyclic chemistry.

The significance of the 1-methyl-1H-pyrazol-4-yl substituent in the target compound extends beyond simple structural considerations to encompass potential biological and synthetic implications. The methylation at the 1-position of the pyrazole ring eliminates tautomerism and provides regioselectivity for further chemical modifications, while the 4-position attachment point offers opportunities for structure-activity relationship studies and lead compound optimization. This specific substitution pattern represents a strategic design choice that balances synthetic accessibility with potential biological activity, making it an attractive scaffold for pharmaceutical research applications.

Properties

IUPAC Name

2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-(1-methylpyrazol-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O4/c1-12(2,3)19-11(18)15(5)9(10(16)17)8-6-13-14(4)7-8/h6-7,9H,1-5H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADZDAULHSOBYRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(C1=CN(N=C1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{(tert-butoxy)carbonylamino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid, commonly referred to as Boc-MPA, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.

  • IUPAC Name : 2-((tert-butoxycarbonyl)amino)-2-(1-methyl-1H-pyrazol-4-yl)acetic acid
  • CAS Number : 1394970-92-3
  • Molecular Formula : C11H17N3O4
  • Molecular Weight : 255.28 g/mol
  • Purity : 97% .

Boc-MPA exhibits its biological activity primarily through modulation of specific biochemical pathways. While detailed mechanisms are still under investigation, preliminary studies suggest that it may act as an antagonist at certain receptor sites, influencing cellular signaling pathways that are crucial in various physiological processes.

Biological Activity Overview

The biological activity of Boc-MPA can be categorized into several key areas:

Antitumor Activity

Research indicates that Boc-MPA may possess significant antitumor properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance, a study reported that treatment with Boc-MPA resulted in a notable reduction in cell viability in aggressive cancer models, such as triple-negative breast cancer (MDA-MB-231), where a decrease of approximately 55% in cell viability was observed after three days of treatment at a concentration of 10 μM .

Enzyme Inhibition

Boc-MPA has been studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific proteases involved in disease pathways. For example, it has been evaluated against the coronavirus 3CL protease, demonstrating effective inhibition, which is particularly relevant for therapeutic strategies against viral infections .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Antitumor ActivityReduced viability in MDA-MB-231 cells by 55% at 10 μM
Enzyme InhibitionEffective against coronavirus 3CL protease
Receptor AntagonismPotential antagonist properties affecting cell signaling

Case Study: Antitumor Effects

In a controlled study involving xenograft models, Boc-MPA was administered to mice with implanted MDA-MB-231 tumors. The compound was well tolerated and significantly reduced tumor size compared to controls, indicating its potential as an effective therapeutic agent in oncology .

Case Study: Enzyme Inhibition

Another research effort focused on the structure-activity relationship of Boc-MPA analogs revealed that modifications to the chemical structure could enhance its inhibitory potency against specific enzymes. This underscores the importance of chemical optimization in drug development .

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in medicinal chemistry, particularly as a building block for the synthesis of bioactive molecules. The incorporation of the tert-butoxycarbonyl (Boc) group can enhance the stability and solubility of compounds, making them suitable for pharmaceutical development.

Case Study: Anticancer Activity
Research has indicated that derivatives of pyrazole compounds exhibit anticancer properties. For example, a study demonstrated that pyrazole derivatives showed significant cytotoxic effects against various cancer cell lines, suggesting that modifications such as those found in 2-{(tert-butoxy)carbonylamino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid could enhance these effects through improved pharmacokinetic profiles .

Organic Synthesis

The compound serves as an intermediate in organic synthesis, particularly in the preparation of amino acids and peptide derivatives. Its unique functional groups allow for further derivatization, which is crucial in developing more complex molecules.

Table: Synthetic Pathways Using the Compound

Reaction TypeDescriptionReference
AmidationFormation of amides from carboxylic acids
EsterificationSynthesis of esters using alcohols
Coupling ReactionsCoupling with other amines or acids

Agrochemical Applications

Research into agrochemicals has shown that compounds with pyrazole moieties can function as herbicides or fungicides. The structural features of 2-{(tert-butoxy)carbonylamino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid may lend themselves to developing new agrochemical agents.

Case Study: Herbicidal Activity
A study on similar pyrazole-containing compounds revealed promising herbicidal activity against common weeds, suggesting that this compound could be modified to enhance its efficacy in agricultural applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Modifications

a) 2-(5-((tert-Butoxycarbonyl)amino)-4-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl)acetic Acid
  • Structure : Replaces the pyrazole’s 4-position hydrogen with a 4-fluorophenyl group .
  • Synthesis: Prepared via hydrolysis of a cyanomethyl precursor using NaOH in ethanol/water at 70°C .
  • Applications : Used as an intermediate in the synthesis of allosteric inhibitors targeting biochemical pathways .
b) 2-[2-({[(tert-Butoxy)carbonyl]amino}methyl)-1,3-thiazol-4-yl]acetic Acid
  • Structure: Substitutes pyrazole with a thiazole ring and includes an aminomethyl-Boc group .
  • Properties : The thiazole’s sulfur atom increases electron-withdrawing effects , altering reactivity in nucleophilic substitutions.
  • Applications : Likely employed in heterocyclic drug discovery due to thiazole’s prevalence in bioactive molecules .
c) 4-{[(tert-Butoxy)carbonyl]piperidinyl}amino-carbonyl Imidazole Derivatives
  • Structure : Features an imidazole core with Boc-protected piperidine and alanine moieties .
  • Properties : Imidazole’s basicity (pKa ~7) contrasts with pyrazole’s weaker basicity (pKa ~2.5), affecting solubility and pH-dependent behavior .

Stereochemical Variants

a) (2S)-Enantiomer (CAS 3089-23-4)
  • Configuration : The (S)-stereocenter influences chiral recognition in enzyme-binding pockets .
  • Applications : Critical for asymmetric synthesis in pharmaceutical development, where enantiopurity impacts efficacy and toxicity .
b) (2R)-Enantiomer (CAS 2165947-34-0)
  • Properties : Mirrors the (S)-enantiomer in molecular weight but may exhibit divergent biological activity due to stereospecific interactions .

Table 1: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent CAS Number
Target Compound C₁₁H₁₇N₃O₄ 255.27 1-Methylpyrazole 1394970-92-3
4-Fluorophenyl Analogue C₁₅H₁₇FN₂O₄ 308.31 4-Fluorophenyl Not Provided
Thiazole Derivative C₁₁H₁₆N₂O₄S 272.33 Thiazole Not Provided
(2S)-Enantiomer C₁₁H₁₇N₃O₄ 255.27 (S)-Configuration 3089-23-4

Functional and Application Differences

  • Target Compound : Primarily a research reagent for peptide modification or PROTAC synthesis, emphasizing its role in Boc-deprotection strategies .
  • 4-Fluorophenyl Analogue : Used in biochemical inhibition studies , leveraging fluorophenyl’s hydrophobic interactions for target binding .
  • Imidazole Derivatives : Serve as multifunctional intermediates in macrocyclic or metal-chelating drug candidates .

Stability and Handling Considerations

  • Storage : Most Boc-protected compounds require -20°C storage to prevent hydrolysis of the tert-butoxy group .

Preparation Methods

Amide Bond Formation Using HATU Coupling

A predominant method for synthesizing the target compound involves coupling 2-(1-methyl-1H-pyrazol-4-yl)acetic acid with amine precursors protected by tert-butoxycarbonyl groups using the coupling reagent HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

  • Reagents and Conditions:

    • 2-(1-methyl-1H-pyrazol-4-yl)acetic acid (0.4-0.5 mmol)
    • HATU (1.0-1.3 equivalents)
    • N,N-diisopropylethylamine (DIEA) or N-ethyl-N,N-diisopropylamine as base (3-4 equivalents)
    • Solvent: N,N-dimethylacetamide (DMA) or dichloromethane (DCM)
    • Temperature: Room temperature to 100 °C
    • Reaction time: 10 minutes to overnight (up to 10 hours)
  • Procedure:
    The acid and amine components are dissolved in DMA or DCM, followed by addition of HATU and base. The mixture is stirred under the specified temperature conditions. In some cases, flow chemistry is employed, where reagents are mixed and passed through a heated flow reactor coil for rapid reaction (e.g., 100 °C, 10 min residence time).

  • Yields:

    • Yields range from 31.9% to 68%, depending on the specific amine substrate and reaction conditions.
    • For example, coupling with a 5-(4-fluorophenyl)-11-methyl-1-oxo tetraazadibenzoazulenyl amine derivative gave 68% yield after HPLC purification.
    • Coupling with tert-butyl protected amines in DCM at room temperature gave yields around 41%.
  • Purification:

    • Reverse-phase high-performance liquid chromatography (HPLC) using C8 columns with acetonitrile/water gradients containing 0.1% trifluoroacetic acid (TFA) or ammonium acetate.
    • Silica gel column chromatography with ethyl acetate/hexane gradients for isolation of crystalline products.

Esterification and Hydrolysis Steps

Some synthetic routes involve preparing esters of 2-(1-methyl-1H-pyrazol-4-yl)acetic acid as intermediates, followed by hydrolysis to the acid:

  • Esterification:

    • Reaction with thionyl chloride in methanol at 0–20 °C to form methyl esters.
    • Yields reported up to 83%.
  • Hydrolysis:

    • Basic hydrolysis of nitrile precursors using sodium hydroxide in water at reflux (~100 °C) for 10 hours.
    • Acidification with hydrochloric acid to precipitate the acid.
    • This method provides the acid intermediate necessary for subsequent coupling.

Data Summary Table of Preparation Methods

Method Reagents & Conditions Yield (%) Notes
HATU coupling in DMA, 100 °C, 10 min (flow reactor) 2-(1-methyl-1H-pyrazol-4-yl)acetic acid, HATU, N-ethyl-N,N-diisopropylamine, DMA 38-68 Flow chemistry with perfluoroalkoxy mixing tube; purified by reverse-phase HPLC
HATU coupling in DCM, RT, overnight 2-(1-methyl-1H-pyrazol-4-yl)acetic acid, HATU, DIEA, DCM 41 Stirred overnight, purified by silica gel chromatography
HATU coupling in DMF, RT, 10 h 2-(1-methyl-1H-pyrazol-4-yl)acetic acid, HATU, DIEA, DMF 31.9-60.2 Used with various amine substrates; purification by silica gel chromatography
Esterification with thionyl chloride Thionyl chloride, methanol, 0–20 °C 83 Formation of methyl ester intermediate
Hydrolysis of nitrile precursor Sodium hydroxide in water, reflux 100 °C, 10 h - Followed by acidification to isolate acid intermediate

Research Findings and Observations

  • Flow Chemistry Advantage: The use of flow reactors at elevated temperatures (100 °C) significantly reduces reaction time to 10 minutes while maintaining moderate to good yields (38-68%). This method also facilitates rapid mixing and precise temperature control, improving reproducibility and scalability.

  • Coupling Reagent Efficiency: HATU is the preferred coupling reagent due to its high efficiency in amide bond formation under mild conditions, minimizing racemization and side reactions.

  • Base Selection: N,N-diisopropylethylamine (DIEA) and N-ethyl-N,N-diisopropylamine are commonly used bases, providing good reaction rates and yields.

  • Purification Techniques: Reverse-phase HPLC is essential for isolating pure compounds from reaction mixtures, especially when flow chemistry is used. Silica gel chromatography remains a standard method for solid product purification.

  • Temperature Impact: Higher temperatures (up to 100 °C) in flow or batch reactions accelerate coupling but require careful control to prevent decomposition.

  • Intermediate Preparation: Esterification and hydrolysis steps are crucial for preparing the acid intermediate from nitrile or other precursors, enabling subsequent coupling reactions.

Q & A

Basic: What are the optimal synthetic routes for preparing 2-{(tert-butoxy)carbonylamino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid?

Methodological Answer:
The synthesis typically involves a multi-step process:

Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the amino group using di-tert-butyl dicarbonate (Boc₂O) in a solvent like THF or DCM under basic conditions (e.g., triethylamine) .

Methylation : React the intermediate with methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaH) to achieve N-methylation.

Pyrazole Coupling : Utilize Suzuki-Miyaura cross-coupling or nucleophilic substitution to attach the 1-methylpyrazole moiety. Optimize reaction temperature (60–100°C) and catalyst (e.g., Pd(PPh₃)₄) for yield .

Acid Formation : Hydrolyze the ester group (if present) using LiOH or NaOH in a THF/water mixture.
Critical Parameters : Monitor reaction progress via TLC or HPLC. Purify intermediates via flash chromatography (silica gel, hexane/EtOAc gradient) .

Basic: How can researchers ensure high purity during purification?

Methodological Answer:

  • Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA). Adjust gradient elution (e.g., 10–90% acetonitrile over 20 minutes) to resolve Boc-protected byproducts .
  • Recrystallization : Dissolve the crude product in hot ethanol, then cool to −20°C for crystallization. Filter and wash with cold ether .
  • Analytical Validation : Confirm purity (>95%) via LC-MS (ESI+) and ¹H/¹³C NMR. Compare spectral data with literature (e.g., δ ~1.4 ppm for Boc tert-butyl protons) .

Basic: What spectroscopic techniques are critical for structural characterization?

Methodological Answer:

  • NMR : Acquire ¹H NMR in DMSO-d₆ or CDCl₃. Key signals include:
    • Boc tert-butyl: 1.4 ppm (singlet, 9H).
    • Pyrazole protons: 7.8–8.2 ppm (doublets, 2H) .
  • Mass Spectrometry : ESI-MS in positive mode; expect [M+H]⁺ at m/z 298.3 (C₁₁H₁₇N₃O₄) .
  • IR Spectroscopy : Confirm Boc C=O stretch at ~1680–1720 cm⁻¹ and carboxylic acid O-H at ~2500–3300 cm⁻¹ .

Advanced: How can computational modeling predict regioselectivity in pyrazole coupling?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to model transition states and energy barriers for Suzuki-Miyaura coupling. Compare activation energies for competing reaction pathways .
  • Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics using software like Gaussian or ORCA.
  • Validation : Cross-check computational results with experimental HPLC yield data (e.g., higher yield in THF vs. DMF correlates with lower predicted energy barriers) .

Advanced: How to resolve contradictions in reported Boc deprotection conditions?

Methodological Answer:

  • Scenario : Conflicting reports on acid stability (e.g., TFA vs. HCl in dioxane).
  • Experimental Design :
    • Test both conditions (2h in 4M HCl/dioxane vs. 30% TFA/DCM) and monitor via TLC.
    • Analyze byproducts (e.g., tert-butyl cation) via LC-MS.
    • Optimize: Use milder TFA conditions if the compound is acid-sensitive, as HCl may induce side reactions (e.g., pyrazole ring degradation) .
  • Mechanistic Insight : Boc cleavage follows an acid-catalyzed SN1 mechanism; steric hindrance from the pyrazole group may slow TFA-mediated deprotection .

Advanced: What strategies mitigate racemization during synthesis?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak IC column with n-hexane/isopropanol (90:10) to assess enantiomeric purity.
  • Low-Temperature Reactions : Conduct coupling steps at 0–4°C to minimize epimerization.
  • Additives : Include HOBt (hydroxybenzotriazole) during amide bond formation to reduce racemization .
  • Circular Dichroism (CD) : Compare CD spectra with enantiomerically pure standards to confirm configuration .

Advanced: How do solvent polarity and additives influence reaction yields?

Methodological Answer:

  • Case Study : Compare yields in DMF (polar aprotic) vs. THF (less polar).
    • THF : Higher yields (75–80%) due to better solubility of Boc intermediates.
    • DMF : Lower yields (50–60%) but faster reaction times due to higher dielectric constant.
  • Additives : Adding molecular sieves (3Å) in THF absorbs moisture, improving Boc protection efficiency by 15% .
  • DOE Approach : Use a factorial design (e.g., 2³) to test solvent, temperature, and catalyst combinations .

Advanced: What methods validate the compound’s stability under storage?

Methodological Answer:

  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks. Analyze degradation via:
    • HPLC : Monitor new peaks (e.g., de-Boc product at m/z 198.2).
    • Karl Fischer Titration : Measure moisture uptake (critical for hygroscopic Boc-protected compounds) .
  • Recommendations : Store at −20°C under argon with desiccants (silica gel). Avoid repeated freeze-thaw cycles .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(tert-butoxy)carbonyl](methyl)amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid
Reactant of Route 2
2-{[(tert-butoxy)carbonyl](methyl)amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid

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